Bienvenue dans la boutique en ligne BenchChem!

PF-06795071

MAGL inhibition IC50 Covalent inhibitor

PF-06795071 is a validated covalent MAGL inhibitor with unparalleled >1000-fold FAAH selectivity and superior CNS exposure (Cb,u/Cp,u = 1.4) versus earlier carbamates. Its optimized trifluoromethyl glycol leaving group ensures reliability for neuroinflammation studies, PET tracer validation, and chronic dosing models. Procure the gold-standard reference to eliminate confounding FAAH effects.

Molecular Formula C18H17F4N3O3
Molecular Weight 399.3 g/mol
Cat. No. B12423201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePF-06795071
Molecular FormulaC18H17F4N3O3
Molecular Weight399.3 g/mol
Structural Identifiers
SMILESC1C2C(C2C3=NN(C=C3)C4=CC=C(C=C4)F)CN1C(=O)OC(CO)C(F)(F)F
InChIInChI=1S/C18H17F4N3O3/c19-10-1-3-11(4-2-10)25-6-5-14(23-25)16-12-7-24(8-13(12)16)17(27)28-15(9-26)18(20,21)22/h1-6,12-13,15-16,26H,7-9H2/t12-,13+,15-,16?/m1/s1
InChIKeyMEDCQBUTCWNKGW-XFDYKOMQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PF-06795071: A High-Potency, Selective Covalent MAGL Inhibitor for Neuroscience Research


PF-06795071 is a potent and selective covalent inhibitor of monoacylglycerol lipase (MAGL), a key serine hydrolase in the endocannabinoid system, with reported IC50 values of 2.3–3 nM [1][2]. It is a trifluoromethyl glycol carbamate derivative characterized by a novel leaving group that confers improved physicochemical properties compared to earlier inhibitor series . The compound is widely used as a chemical probe to investigate MAGL's role in neuroinflammation, pain, and neurodegenerative disease models, and its high specificity enables its application as a reference blocker in positron emission tomography (PET) imaging studies [3][4].

Why PF-06795071 Cannot Be Substituted with Other MAGL Inhibitors


MAGL inhibitors exhibit wide variation in potency, selectivity, physicochemical properties, and off-target profiles. Generic substitution of PF-06795071 with other in-class compounds like KML29, JZL184, or ABX-1431 is not scientifically valid. For instance, JZL184 demonstrates >300-fold lower selectivity for MAGL over FAAH compared to PF-06795071 (>1000-fold) [1], and ABX-1431 is a known hERG channel blocker, raising cardiac safety concerns [2]. Furthermore, PF-06795071's optimized trifluoromethyl glycol leaving group provides superior CNS exposure (Cb,u/Cp,u = 1.4) and physicochemical properties (LogD = 3.8) not shared by earlier lipophilic carbamates [3]. These critical differences in selectivity, safety, and brain penetration directly impact experimental outcomes in neuroinflammation, pain, and CNS imaging studies.

PF-06795071 Differentiated Evidence: Potency, Selectivity, and Brain Penetration


Superior MAGL Potency Relative to KML29

PF-06795071 exhibits an IC50 of 3 nM against human MAGL, representing a ~2-fold improvement in potency compared to KML29, which has an IC50 of 5.9 nM in the same human enzyme assay . This higher potency, achieved through an optimized leaving group, translates to lower compound requirements for achieving equivalent target engagement in cellular and in vivo models [1].

MAGL inhibition IC50 Covalent inhibitor

Exceptional Selectivity Against FAAH Compared to JZL184

PF-06795071 demonstrates >1000-fold selectivity for MAGL over the related serine hydrolase FAAH (FAAH IC50 = 3.1 µM) . In contrast, the widely used MAGL inhibitor JZL184 exhibits only >300-fold selectivity [1]. This >3-fold improvement in selectivity window minimizes FAAH-mediated off-target effects, which can confound interpretations of endocannabinoid signaling and neurobehavioral outcomes [2].

Selectivity FAAH Off-target

Enhanced CNS Exposure and Unbound Brain-to-Plasma Ratio

PF-06795071 achieves an unbound brain-to-plasma concentration ratio (Cb,u/Cp,u) of 1.4 and a LogD of 3.8, indicating excellent passive permeability and brain penetration [1]. This represents a significant physicochemical improvement over earlier MAGL inhibitor series, which featured more lipophilic leaving groups (e.g., LogD >4.5) and consequently lower free brain concentrations [2]. The optimized trifluoromethyl glycol leaving group in PF-06795071 reduces lipophilicity and enhances solubility, directly improving CNS target engagement.

CNS penetration Pharmacokinetics Brain exposure

Favorable Cardiac Safety Profile (Non-hERG Blocker)

In contrast to the MAGL inhibitor ABX-1431, which is classified as a hERG channel blocker, PF-06795071 is a non-blocker, indicating a lower risk of drug-induced QT prolongation and cardiac arrhythmias [1]. This safety differentiation is critical for in vivo studies, particularly those involving long-term dosing or cardiovascular monitoring, as hERG block is a common cause of compound attrition [2].

hERG Cardiotoxicity Safety pharmacology

Robust In Vivo Target Engagement at Low Dose

In non-human primate PET imaging studies, pretreatment with a low dose of PF-06795071 (0.1 mg/kg) resulted in >95% blockade of radioactivity uptake for the MAGL-specific tracer (R)-[11C]YH168, demonstrating near-complete target occupancy in the brain [1]. This high level of target engagement at a low dose confirms its suitability as a reference blocker for imaging studies and provides a benchmark for in vivo potency. Similar blocking studies with other MAGL inhibitors often require higher doses (e.g., KML29 at 3 mg/kg) to achieve comparable occupancy [2].

Target engagement PET imaging CNS occupancy

Optimal Use Cases for PF-06795071 in Neuroscience and Imaging Research


PET Imaging Reference Blocker for MAGL Quantification

Given its high specificity (>95% blockade at 0.1 mg/kg) and CNS penetration (Cb,u/Cp,u = 1.4), PF-06795071 is the gold-standard reference compound for blocking studies to validate novel MAGL PET tracers and to quantify target occupancy in the brain of non-human primates and other species [1][2].

In Vivo Target Engagement Studies in Neuroinflammation Models

The compound's superior CNS exposure and non-hERG blocker profile make it ideal for chronic dosing studies in rodent models of neuroinflammation, where sustained MAGL inhibition is required to assess effects on 2-AG elevation and pro-inflammatory eicosanoid production .

Selective MAGL Inhibition for Endocannabinoid Signaling Studies

With >1000-fold selectivity over FAAH, PF-06795071 enables researchers to dissect the specific contributions of MAGL to the endocannabinoid system without confounding FAAH-mediated effects, a critical requirement for studies investigating anxiety, pain, and synaptic plasticity .

Control Compound for Screening Next-Generation MAGL Inhibitors

Its well-characterized pharmacology (IC50 = 3 nM, LogD = 3.8) and commercial availability make PF-06795071 an essential positive control in high-throughput screening campaigns and structure-activity relationship (SAR) studies aimed at developing improved MAGL inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for PF-06795071

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.